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Compound of Interest

Compound Name: 2-Hydroxyacetophenone

Cat. No.: B1195853

For Immediate Release

This whitepaper provides an in-depth technical overview of 2-Hydroxyacetophenone, a key
chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] This document,
intended for researchers, scientists, and professionals in drug development, details the
compound's identification, structural elucidation through modern spectroscopic techniques, and
relevant experimental protocols.

Compound Identification

Chemical Name: 2'-Hydroxyacetophenone Synonyms: 1-(2-Hydroxyphenyl)ethanone, 2-
Acetylphenol, o-Hydroxyacetophenone[3][4] CAS Number: 118-93-4[5][6][7] Molecular
Formula: CsHsO2[3] Molecular Weight: 136.15 g/mol [3]

It is important to distinguish 2'-Hydroxyacetophenone (CAS 118-93-4) from its isomer, 2-
Hydroxy-1-phenylethanone (also known as phenacyl alcohol), which has the CAS number 582-
24-1.[8]

Chemical Structure

2'-Hydroxyacetophenone is a monohydroxyacetophenone, which is an acetophenone molecule
where a hydrogen atom at the ortho position relative to the acetyl group is substituted by a

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1195853?utm_src=pdf-interest
https://www.benchchem.com/product/b1195853?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_2_Hydroxyacetophenone_via_Fries_Rearrangement.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_2_Hydroxyacetophenone_from_Phenol.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://webbook.nist.gov/cgi/cbook.cgi?ID=C118934&Mask=200
https://m.chemicalbook.com/ProductChemicalPropertiesCB8421762_EN.htm
https://www.merckmillipore.com/ID/id/product/2-Hydroxyacetophenone,MDA_CHEM-804310
https://www.sigmaaldrich.com/TR/en/product/aldrich/w354805
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://www.chemscene.com/582-24-1.html?productObj=CS-W002198
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

hydroxyl group.[3][5] This structure is foundational to its role as a precursor in the synthesis of
various pharmaceuticals and as a flavoring agent.[5][9]

Caption: Chemical structure of 2'-Hydroxyacetophenone.

Structure Elucidation Data

The structural confirmation of 2-Hydroxyacetophenone is achieved through a combination of
spectroscopic methods. The data presented below are compiled from publicly available
spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Spectral Data

Chemical Shift (d) ppm Multiplicity Assignment
12.25 s -OH (phenolic)
7.66 - 7.78 m Ar-H

7.36 -7.47 m Ar-H

6.79-7.01 m Ar-H

2.61 S -CHs (acetyl)

Solvent: CDCIs, Frequency: 90 MHz. Data sourced from PubChem.[3]

Table 2: 13C NMR Spectral Data
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Chemical Shift (6) ppm

Assignment

204.55 C=0 (ketone)
162.40 C-OH (aromatic)
136.41 Ar-C

130.78 Ar-C

119.73 Ar-C

118.94 Ar-C

118.32 Ar-C

26.48 -CHs (acetyl)

Solvent: CDCIs, Frequency: 25.16 MHz. Data sourced from PubChem.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight.

Table 3: Electron lonization Mass Spectrometry (EI-MS) Data

mlz Relative Intensity (%) Putative Fragment
136.0 60.22 [M]* (Molecular lon)
121.0 99.99 [M-CHs]*

93.0 16.48 [M-CHsCOJ*

65.0 17.75 [CsHs]*

Data sourced from PubChem.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
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Table 4: Key Infrared (IR) Absorption Bands

Wavenumber (cm~?) Intensity Assignment
~3000-3400 Broad O-H stretch (phenolic)
~1640 Strong C=0 stretch (ketone)
~1580, 1480 Medium-Strong C=C stretch (aromatic)
~1250 Strong C-O stretch (phenol)

Data is generalized from typical spectra.

Experimental Protocols

The synthesis and subsequent purification of 2-Hydroxyacetophenone are crucial for

obtaining a sample suitable for structural analysis. The most common synthetic route is the

Fries rearrangement of phenyl acetate.[1][2][5]

Synthesis via Fries Rearrangement

The Fries rearrangement involves the intramolecular acyl migration of a phenolic ester to the

aromatic ring, catalyzed by a Lewis acid.[1] Higher temperatures generally favor the formation

of the ortho isomer, 2'-Hydroxyacetophenone.[1][2]

Materials:

e Phenyl acetate

Anhydrous aluminum chloride (AICI3)

5% Hydrochloric acid solution

Ethyl acetate

Anhydrous sodium sulfate (Na2S0a)

Standard laboratory glassware for reflux and extraction
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Procedure:

e In a three-necked flask equipped with a reflux condenser, add 13.6 g (0.1 mol) of phenyl
acetate.[10][11]

e Carefully add 16 g (0.12 mol) of anhydrous aluminum trichloride to the flask.[10][11]

o Heat the reaction mixture to reflux at approximately 120-130°C for 1.5 hours.[10][11] The
progress of the reaction can be monitored using thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.

o Slowly and carefully add 50 ml of a 5% hydrochloric acid solution to quench the reaction and
hydrolyze the complex.[10][11]

o Transfer the mixture to a separatory funnel and extract the product three times with ethyl
acetate.[10]

o Combine the organic layers and wash with brine.
e Dry the organic phase over anhydrous sodium sulfate.[2]
o Concentrate the organic layer under reduced pressure to obtain the crude product.

e The crude product, a mixture of 2'- and 4'-hydroxyacetophenone, can be purified by column
chromatography, vacuum distillation, or recrystallization to isolate the 2'-
hydroxyacetophenone.[1][2]
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Caption: Generalized workflow for the synthesis and purification of 2'-Hydroxyacetophenone.
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Spectroscopic Analysis Protocols

General Sample Preparation: For NMR, dissolve a few milligrams of the purified compound in a
deuterated solvent (e.g., CDCIs). For IR, the analysis can be performed on a neat liquid sample
using an ATR-FTIR spectrometer. For MS, the sample is introduced into the instrument, often
via a direct insertion probe or after separation by gas chromatography.

Instrumentation:

 NMR: A standard NMR spectrometer (e.g., 90 MHz or higher for *H NMR) is used.

e IR: A Fourier-transform infrared (FTIR) spectrometer is typically employed.[3]

e MS: An electron ionization mass spectrometer is used for fragmentation analysis.[3]

Data Acquisition and Processing: Standard acquisition parameters are used for each
technique. The resulting spectra are then processed and analyzed to identify characteristic
peaks and fragmentation patterns, which are compared against known databases and
theoretical values to confirm the structure.

Mechanistic Pathway of Synthesis

The Fries rearrangement proceeds through the formation of an acylium ion intermediate, which
then acts as an electrophile in an intramolecular electrophilic aromatic substitution reaction.
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Caption: Logical pathway of the Lewis acid-catalyzed Fries rearrangement.

This guide provides a foundational understanding of 2-Hydroxyacetophenone for

professionals engaged in chemical synthesis and analysis. The provided data and protocols
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serve as a practical resource for laboratory applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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